molecular formula C13H18N2O4S B4980790 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine

4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine

Cat. No. B4980790
M. Wt: 298.36 g/mol
InChI Key: AHKUTGYREKAVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine, also known as DMNT, is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. DMNT is a thiomorpholine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.

Scientific Research Applications

4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine has been studied for its potential applications in various fields such as organic synthesis, drug discovery, and bioimaging. 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine can be used as a versatile building block in organic synthesis due to its unique chemical properties. It has also been used as a fluorescent probe for bioimaging due to its ability to selectively bind to certain biomolecules.

Mechanism of Action

The mechanism of action of 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine is not fully understood, but it is believed to act as a thiol-reactive agent that can selectively bind to cysteine residues in proteins. This can lead to changes in protein structure and function, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine in lab experiments is its versatility as a building block in organic synthesis. It can also be used as a fluorescent probe for bioimaging. However, one limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine. One direction is to further elucidate its mechanism of action and its effects on protein structure and function. Another direction is to explore its potential applications in drug discovery, particularly in the development of new therapies for neurodegenerative diseases. Additionally, 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine can be explored for its potential use in bioimaging and as a diagnostic tool for certain diseases.
Conclusion:
In conclusion, 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine is a compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its unique chemical properties and versatility make it a promising candidate for further study. Through continued research, 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine has the potential to contribute to the development of new therapies and diagnostic tools for various diseases.

Synthesis Methods

4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine can be synthesized through a multi-step process involving the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with thiomorpholine in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain 4-(4,5-dimethoxy-2-nitrobenzyl)thiomorpholine in high purity.

properties

IUPAC Name

4-[(4,5-dimethoxy-2-nitrophenyl)methyl]thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-18-12-7-10(9-14-3-5-20-6-4-14)11(15(16)17)8-13(12)19-2/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKUTGYREKAVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCSCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202330
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.